

physical and chemical properties of 4-bromo-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-ethyl-1-fluorobenzene

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An In-depth Technical Guide to 4-bromo-2-ethyl-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **4-bromo-2-ethyl-1-fluorobenzene**, a substituted aromatic halide of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information with predicted values and outlines hypothetical experimental protocols for its synthesis, purification, and characterization based on established methodologies for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, reactivity, and potential applications of **4-bromo-2-ethyl-1-fluorobenzene**.

Introduction

4-bromo-2-ethyl-1-fluorobenzene is a halogenated aromatic compound featuring a bromine atom, an ethyl group, and a fluorine atom on a benzene ring. Its structure suggests its potential utility as a building block in organic synthesis, particularly in cross-coupling reactions where the carbon-bromine bond can be functionalized to create more complex molecular architectures.

Such compounds are often pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide aims to consolidate the available information and provide a predictive framework for the experimental handling and chemical manipulation of this molecule.

Physicochemical Properties

Direct experimental data for many physical properties of **4-bromo-2-ethyl-1-fluorobenzene** are not readily available in peer-reviewed literature. The following tables summarize the available computed data and provide estimated values based on structurally similar compounds.

Table 1: General and Computed Properties of **4-bromo-2-ethyl-1-fluorobenzene**

Property	Value	Source
IUPAC Name	4-bromo-2-ethyl-1-fluorobenzene	[1]
CAS Number	627463-25-6	[1] [2]
Molecular Formula	C ₈ H ₈ BrF	[1] [2]
Molecular Weight	203.05 g/mol	[1] [2]
Exact Mass	201.97934 Da	[1]
XLogP3	3.5	[1]

Table 2: Predicted Physical Properties of **4-bromo-2-ethyl-1-fluorobenzene**

Property	Predicted Value	Basis of Prediction
Boiling Point	~190-210 °C	Based on isomers and related substituted benzenes.
Melting Point	Not readily predictable	May be a low-melting solid or a liquid at room temperature.
Density	~1.4 - 1.5 g/mL	Based on isomers and related substituted benzenes.
Solubility	Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents). Insoluble in water.	General solubility of similar non-polar aromatic compounds.

Proposed Synthesis and Purification

A plausible synthetic route to **4-bromo-2-ethyl-1-fluorobenzene** is the electrophilic bromination of 2-ethyl-1-fluorobenzene. The following is a detailed, hypothetical experimental protocol.

Electrophilic Bromination of 2-ethyl-1-fluorobenzene

Objective: To synthesize **4-bromo-2-ethyl-1-fluorobenzene** via the bromination of 2-ethyl-1-fluorobenzene.

Materials:

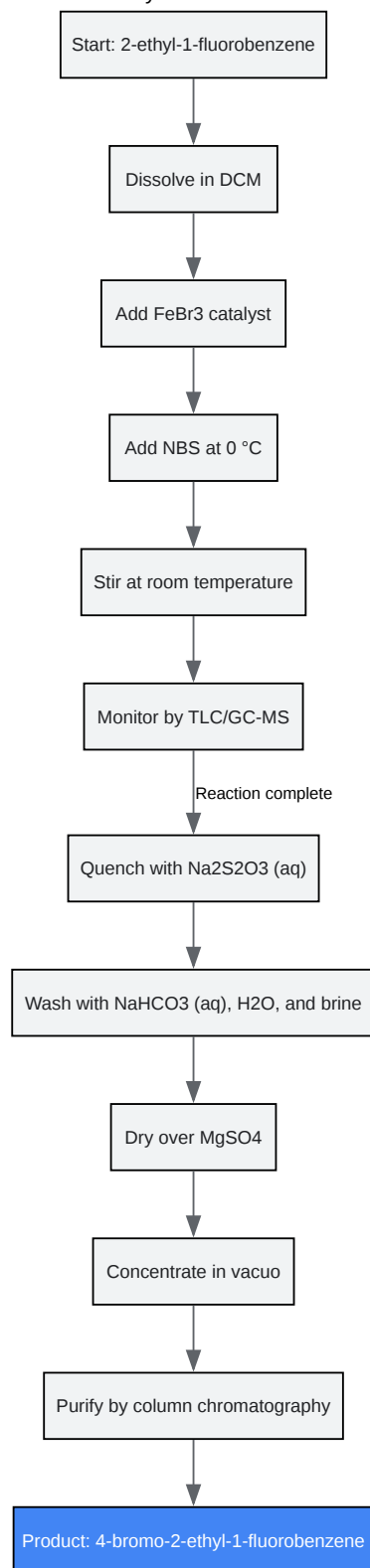
- 2-ethyl-1-fluorobenzene
- N-Bromosuccinimide (NBS)
- Iron(III) bromide (FeBr_3) or acetic acid as a catalyst
- Dichloromethane (DCM) or another suitable inert solvent
- Saturated aqueous sodium bicarbonate solution

- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-1-fluorobenzene (1.0 eq) in dichloromethane under a nitrogen or argon atmosphere.
- **Catalyst Addition:** Add a catalytic amount of iron(III) bromide (e.g., 0.05 eq).
- **Brominating Agent Addition:** Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the reaction mixture at 0 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:**
 - Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired **4-bromo-2-ethyl-1-fluorobenzene** isomer.

Workflow for Synthesis and Purification



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A flowchart of the proposed synthesis and purification of **4-bromo-2-ethyl-1-fluorobenzene**.

Proposed Characterization Methods

The following experimental techniques are proposed for the structural elucidation and purity assessment of the synthesized **4-bromo-2-ethyl-1-fluorobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. The aromatic region will display a characteristic splitting pattern due to the substitution.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the six aromatic carbons. The carbon attached to the bromine will experience a "heavy atom effect," potentially shifting its resonance upfield.
- ^{19}F NMR: The fluorine NMR spectrum will provide a single resonance, with coupling to the adjacent aromatic protons.

Mass Spectrometry (MS)

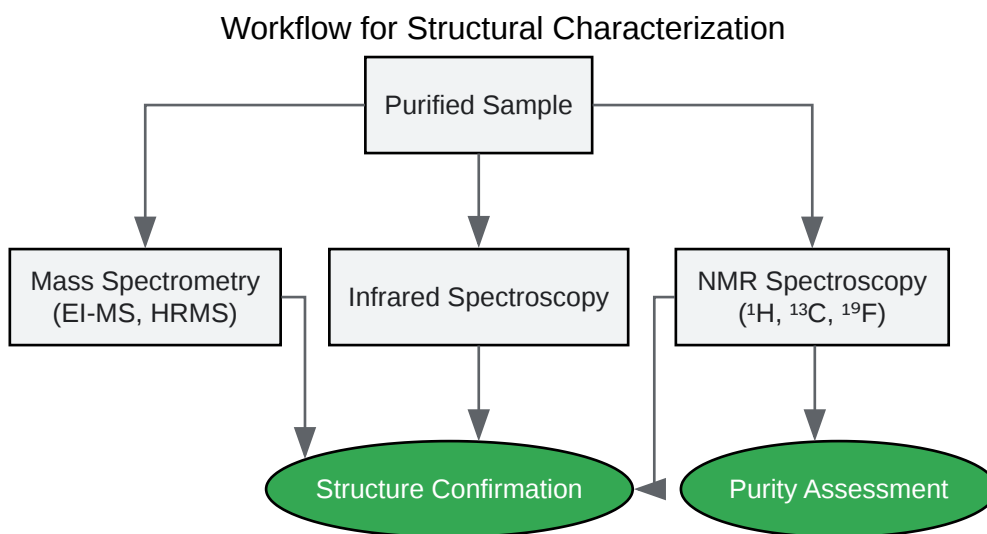
- Electron Ionization (EI)-MS: The mass spectrum under EI conditions is expected to show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br). Fragmentation patterns would likely involve the loss of the ethyl group and the bromine atom.
- High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

- C-H stretching of the alkyl and aromatic groups.
- C=C stretching of the aromatic ring.
- C-F and C-Br stretching vibrations.

- Aromatic C-H out-of-plane bending, which can be indicative of the substitution pattern.



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A workflow diagram for the proposed structural characterization of the synthesized compound.

Predicted Chemical Reactivity and Potential Applications

The presence of a carbon-bromine bond makes **4-bromo-2-ethyl-1-fluorobenzene** an excellent candidate for various cross-coupling reactions.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction would couple the aryl bromide with a boronic acid or boronic ester to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in drug molecules.

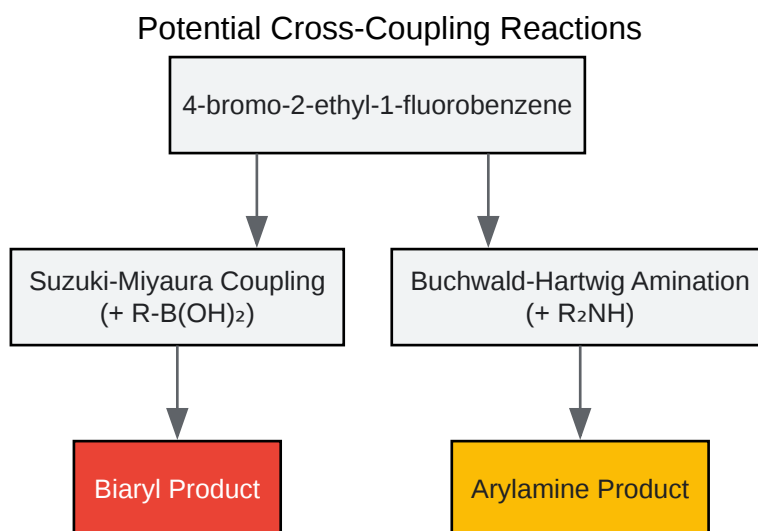
Hypothetical Reaction Scheme: **4-bromo-2-ethyl-1-fluorobenzene** + R-B(OH)₂ --[Pd catalyst, base]--> 4-R-2-ethyl-1-fluorobenzene

Buchwald-Hartwig Amination

This reaction would form a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. This is a powerful tool for the synthesis of arylamines,

another important class of compounds in medicinal chemistry.

Hypothetical Reaction Scheme: **4-bromo-2-ethyl-1-fluorobenzene** + R₂NH --[Pd catalyst, base]--> 4-(R₂N)-2-ethyl-1-fluorobenzene



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A diagram illustrating potential synthetic applications of **4-bromo-2-ethyl-1-fluorobenzene**.

Conclusion

While specific experimental data on **4-bromo-2-ethyl-1-fluorobenzene** is sparse, this technical guide provides a robust framework for its synthesis, characterization, and potential synthetic utility. The proposed protocols and predicted properties are based on well-established principles of organic chemistry and data from analogous compounds. This document should serve as a valuable starting point for researchers aiming to explore the chemistry of this and related substituted aromatic halides. Further experimental investigation is warranted to validate the predictions and fully elucidate the properties and reactivity of this compound.

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